N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
Description
N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and various substituents including dimethoxyphenyl and dimethylphenyl groups
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-18-5-6-19(2)24(13-18)35-26-15-25(29-17-30-26)31-11-9-20(10-12-31)27(32)28-16-21-7-8-22(33-3)14-23(21)34-4/h5-8,13-15,17,20H,9-12,16H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMROWPYILRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include halides, acids, and bases, used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds such as:
N-(2,4-dimethoxyphenyl)methylamine: A simpler compound with similar substituents but lacking the piperidine and pyrimidine rings.
N-(2,5-dimethylphenyl)sulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Piperidine carboxamides: A class of compounds with similar piperidine rings but different substituents.
Biological Activity
Chemical Structure and Properties
The compound features a piperidine ring, a pyrimidine moiety, and various aromatic substituents. Its structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological properties.
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, similar piperidine derivatives have demonstrated inhibitory effects on human acetylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, potentially mitigating oxidative stress in cells. This activity is vital for protecting cellular integrity and function.
- Anticancer Potential : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Pharmacological Effects
The pharmacological effects of this compound can be categorized into several areas:
- CNS Activity : Due to its structural similarity to known psychoactive compounds, it may exhibit effects on the central nervous system (CNS), potentially acting as an anxiolytic or antidepressant.
- Anti-inflammatory Properties : The presence of methoxy groups in the aromatic rings may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary studies suggest that this compound could possess antimicrobial properties against certain bacterial strains.
Case Studies
- Neuroprotective Effects : A study focusing on piperidine derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. The research indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
- Cancer Cell Studies : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis .
- Enzyme Inhibition Assays : Virtual screening and docking studies have shown that similar compounds effectively bind to the active sites of enzymes involved in neurotransmitter degradation, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
